[4-amino-2-(furan-3-yl)pyrimidin-5-yl]methanol
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Overview
Description
[4-amino-2-(furan-3-yl)pyrimidin-5-yl]methanol: is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the 4-position, a furan ring at the 2-position, and a methanol group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-amino-2-(furan-3-yl)pyrimidin-5-yl]methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid is coupled with a halogenated pyrimidine derivative in the presence of a palladium catalyst.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Methanol Group Addition: The methanol group can be added via a reduction reaction, where a suitable reducing agent such as sodium borohydride is used to reduce a carbonyl precursor to the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the furan ring to a tetrahydrofuran ring using hydrogenation catalysts.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-amino-2-(furan-3-yl)pyrimidin-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore in the design of new therapeutic agents. Its ability to interact with biological targets can be exploited to develop drugs with specific activities, such as antiviral, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its heterocyclic structure can impart unique electronic, optical, or mechanical properties to the materials in which it is incorporated.
Mechanism of Action
The mechanism of action of [4-amino-2-(furan-3-yl)pyrimidin-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the furan ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or activation of their functions. The methanol group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
[4-amino-2-(furan-3-yl)pyrimidin-5-yl]ethanol: Similar structure but with an ethanol group instead of a methanol group.
[4-amino-2-(furan-3-yl)pyrimidin-5-yl]propane: Similar structure but with a propane group instead of a methanol group.
[4-amino-2-(furan-3-yl)pyrimidin-5-yl]butane: Similar structure but with a butane group instead of a methanol group.
Uniqueness
The uniqueness of [4-amino-2-(furan-3-yl)pyrimidin-5-yl]methanol lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. The presence of the methanol group provides additional sites for modification and interaction, making it a versatile compound for various applications.
Properties
CAS No. |
2309456-85-5 |
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Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
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